![molecular formula C7H10ClNO3S B2698110 3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione CAS No. 1344004-24-5](/img/structure/B2698110.png)
3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione” is a thiazolidinedione derivative with a chloroethoxyethyl group attached at the 3rd position. Thiazolidinediones are a class of compounds that have been studied for their potential biological activities . The chloroethoxyethyl group could potentially make this compound more lipophilic, which might affect its biological activity and distribution in the body.
Molecular Structure Analysis
The molecular structure of this compound would include a five-membered thiazolidinedione ring, with a chloroethoxyethyl group attached at the 3rd position. The presence of the chlorine atom could potentially make this compound more reactive, as chlorine is a good leaving group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorine atom could be displaced in a nucleophilic substitution reaction. Additionally, the compound could potentially undergo reactions at the carbonyl groups on the thiazolidinedione ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and reactivity would be influenced by the presence of the thiazolidinedione ring and the chloroethoxyethyl group .Scientific Research Applications
Synthesis and Chemical Properties
Compounds containing the 1,3-thiazolidine-2,4-dione scaffold, similar to 3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione, are of increasing interest in chemical synthesis due to their versatile applications. A study detailed the synthesis of ethyl-(2-(5-arylidine-2,4dioxothiazolidin-3-yl)acetyl)glycinates and related derivatives through a four-step synthesis process, showcasing the scaffold's adaptability in creating potential interventional agents for various disease states (Tshiluka et al., 2021).
Biological and Medicinal Research Applications
ERK1/2 Inhibitors Development : Analog compounds to 3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione have been explored for their potential as substrate-specific ERK1/2 inhibitors. Modifications in the structure have shown to improve functional activities, such as inhibiting cell proliferation and inducing apoptosis in human leukemia cells, suggesting a pathway to new lead compounds for cancer treatment (Li et al., 2009).
Antimicrobial Agents : New pyrazolyl-2, 4-thiazolidinediones, possessing structural similarities to the compound of interest, demonstrated remarkable antibacterial and antifungal activities. These findings highlight the potential of thiazolidine-2,4-diones in developing new antimicrobial agents, particularly against Gram-positive bacteria and fungal pathogens (Aneja et al., 2011).
Antihyperglycemic and Insulin Sensitization : Research into benzimidazole-thiazolidinedione hybrids has shown significant antihyperglycemic action, linked to insulin sensitization mechanisms. This underlines the role of thiazolidine-2,4-diones in the development of new therapeutic agents for diabetes management (Gutiérrez-Hernández et al., 2019).
Antioxidant Properties : Some derivatives of thiazolidine-2,4-dione have been tested for their antioxidant properties, indicating potential applications in combating oxidative stress-related diseases. The evaluation of these compounds revealed strong DPPH radical scavenger capacities, further supporting their use in scientific research aimed at understanding and mitigating oxidative damage (Bozdağ‐Dündar et al., 2009).
properties
IUPAC Name |
3-[2-(2-chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3S/c8-1-3-12-4-2-9-6(10)5-13-7(9)11/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVUBFFPOZLCMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCOCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Chloroethoxy)ethyl]-1,3-thiazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,9-Diazabicyclo[3.3.1]nonan-2-one;hydrochloride](/img/structure/B2698028.png)
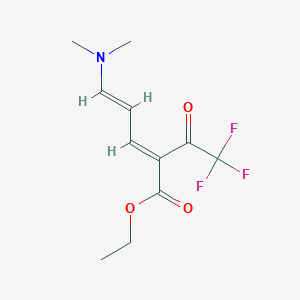
![1-(1,3-Benzodioxol-5-yl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea](/img/structure/B2698030.png)
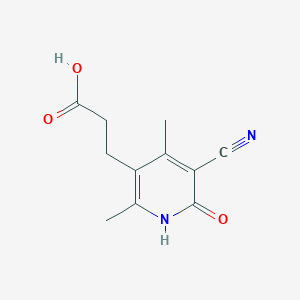
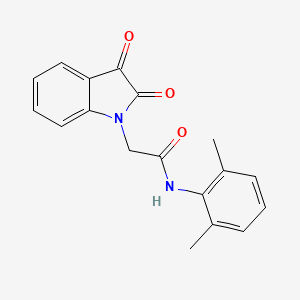
![2-(4-chlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2698036.png)
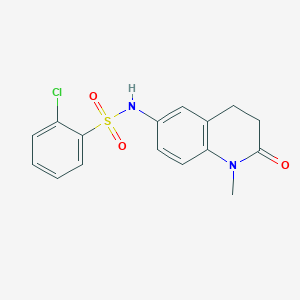
![Methyl 2-[2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidin-4-yl]sulfanylbenzoate](/img/structure/B2698038.png)

![6-hydroxy-3-methyl-7-(2-methylprop-2-en-1-yl)-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B2698044.png)
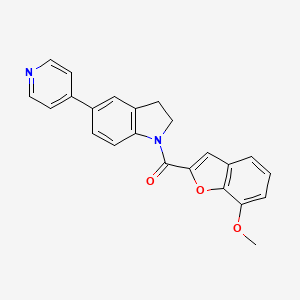
![4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2698048.png)
![Methyl 4-{[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2698049.png)